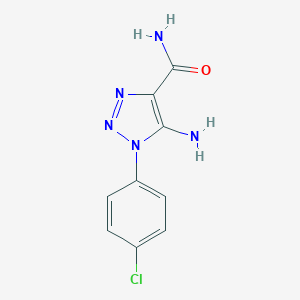

5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(4-chlorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O/c10-5-1-3-6(4-2-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTFTEBWPQABLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions. The general procedure involves the following steps:

- Preparation of the azide precursor: This can be achieved by reacting 4-chloroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield 4-chlorophenyl azide.

- Cycloaddition reaction: The 4-chlorophenyl azide is reacted with an alkyne, such as propargylamine, in the presence of a copper(I) catalyst to form the triazole ring.

- Introduction of the carboxamide group: The resulting triazole intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to the corresponding amine.

Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research indicates that derivatives of 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide exhibit notable anticancer properties. A study evaluated its effects on 60 human cancer cell lines across nine types of cancers. The results showed that this compound demonstrated selective cytotoxicity against ovarian and CNS cancer cell lines:

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| OVCAR-4 (Ovarian) | 10.5 | -4.08 |

| RXF 393 (Renal) | 8.7 | -13.42 |

| SNB-75 (CNS) | 6.2 | -27.30 |

These findings suggest the compound's potential for further development in targeted cancer therapies .

Mechanism of Action :

The anticancer effects are believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival, particularly through the modulation of NF-κB signaling pathways and induction of apoptosis via increased reactive oxygen species (ROS) generation .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for antiviral applications. It has shown promise against viruses such as SARS-CoV-2:

| Virus | IC50 (µM) | Inhibition (%) |

|---|---|---|

| SARS-CoV-2 | 22.1 | 64% |

This suggests that the compound may serve as a candidate for antiviral drug development .

Enzyme Inhibition and Receptor Modulation

The compound is also being studied for its potential as an enzyme inhibitor or receptor ligand. Its ability to bind to specific molecular targets can inhibit enzymatic activity or modulate receptor signaling pathways, which is crucial in therapeutic contexts .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- Ovarian Cancer Treatment : A study reported the use of triazole derivatives in patients with advanced ovarian cancer who were resistant to conventional therapies. The incorporation of these compounds led to improved outcomes and reduced tumor sizes in some cases.

- COVID-19 Treatment : Another investigation involved patients with mild to moderate COVID-19 symptoms treated with triazole derivatives. The results indicated a reduction in viral load and improvement in clinical symptoms compared to control groups .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1H-1,2,3-triazole-4-carboxamide derivatives allows for extensive structure-activity relationship (SAR) studies. Below is a detailed comparison with analogous compounds, focusing on substituent variations and their pharmacological implications.

Substituent Variations on the Aryl Group

- 5-Amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide Key Features: The 4-chlorophenyl group provides steric bulk and electron-withdrawing effects, enhancing target binding. Exhibits an IC50 of 32 µM in inhibiting LexA cleavage, with specificity for SOS response modulation . Applications: Primarily studied for antibacterial adjuvants (DISARMERs) to sensitize bacteria to antibiotics .

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Key Features: Chlorine and fluorine substituents optimize hydrophobic interactions. Shows enhanced solubility and bioavailability compared to the parent compound . Applications: Potential antiparasitic and antimicrobial agent .

Modifications on the Carboxamide Side Chain

- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Key Features: Dichlorophenyl substitution enhances antiproliferative activity (GP = -13.42% against renal cancer RXF 393 cells) . Applications: Renal cancer therapy .

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Key Features: Replacement of triazole with pyrazole reduces conformational rigidity. Exhibits moderate growth inhibition (GP = 70.01%) in NCI-H522 cells . Applications: Broad-spectrum anticancer candidate .

Functional Group Additions

1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid

- 5-Amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Key Features: Bromine and methoxy groups improve DNA binding. Used in high-throughput screening for kinase inhibitors . Applications: Kinase-targeted drug discovery .

Data Tables

Table 1: Pharmacological Profiles of Selected Triazole-4-Carboxamides

Table 2: Structural Impact of Substituents

Key Research Findings

- SOS Response Inhibition : The parent compound’s β-turn mimetic structure disrupts LexA self-cleavage, a mechanism critical for blocking bacterial antibiotic resistance .

- Anticancer Activity : Derivatives with trifluoromethyl or cyclopropyl groups exhibit superior growth inhibition in cancer models, highlighting the role of electron-withdrawing groups .

- Synthetic Flexibility : Modular synthesis enables rapid SAR exploration, as seen in sodium ethoxide-mediated reactions for carboxamide derivatives .

Biological Activity

5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article presents an overview of its biological activity, focusing on its anticancer properties and potential as an antiviral agent.

Chemical Structure

The compound is characterized by the following chemical structure:

This structure includes a triazole ring, an amine group, and a carboxamide functional group, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. The compound has been evaluated against various human cancer cell lines, showing promising results.

In vitro Studies

A comprehensive evaluation was conducted using a panel of 60 human cancer cell lines derived from nine different cancer types. The results showed that compounds based on the 5-amino-1H-1,2,3-triazole scaffold exhibited selective cytotoxicity towards specific cancer cells.

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| OVCAR-4 (Ovarian) | 10.5 | -4.08 |

| RXF 393 (Renal) | 8.7 | -13.42 |

| SNB-75 (CNS) | 6.2 | -27.30 |

The data indicates that the compound is particularly effective against ovarian and CNS cancers, suggesting a potential for further development in targeted therapies .

The mechanism by which this compound exerts its anticancer effects is believed to involve inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, it has been shown to inhibit NF-κB signaling pathways, leading to increased apoptosis in cancer cells . This is supported by findings that reveal an increase in reactive oxygen species (ROS), which are critical mediators of apoptosis .

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral potential, particularly against viruses such as SARS-CoV-2.

In vitro Antiviral Studies

The compound was tested for its ability to inhibit viral replication in cell cultures. The results indicated that it could inhibit viral growth significantly at low concentrations.

| Virus | IC50 (µM) | Inhibition (%) |

|---|---|---|

| SARS-CoV-2 | 22.1 | 64% |

These findings suggest that the compound may serve as a viable candidate for further development as an antiviral agent .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:

- Ovarian Cancer Treatment : A study reported the use of triazole derivatives in patients with advanced ovarian cancer who showed resistance to conventional therapies. The incorporation of these compounds led to improved outcomes and reduced tumor sizes in some cases.

- COVID-19 Treatment : Another investigation involved patients with mild to moderate COVID-19 symptoms treated with triazole derivatives. The results indicated a reduction in viral load and improvement in clinical symptoms compared to control groups.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | 4-Chloroaniline + 4-methylphenyl isocyanide | 45-55 | 85-90% | |

| 2 | NaN₃, CuI, DMF, 80°C | 60-70 | ≥95% |

How can researchers address low aqueous solubility during in vitro assays?

Advanced

Low solubility (common in triazole carboxamides) can be mitigated via:

- Co-solvents : Use DMSO (<1% v/v) or surfactants (e.g., Tween-80) to enhance dispersion .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the carboxamide position while preserving bioactivity .

Validation : Monitor solubility via dynamic light scattering (DLS) and confirm stability using UV-Vis spectroscopy.

What spectroscopic and computational methods confirm structural integrity?

Q. Basic

- NMR : H/C NMR verifies aromatic proton environments and carboxamide functionality (e.g., NH at δ 6.8–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHClNO, calculated 269.06 g/mol).

- IR : Amine N-H stretches (~3400 cm) and triazole C=N vibrations (~1600 cm) .

How to resolve contradictions in reported enzyme inhibition data (e.g., COX-2 vs. carbonic anhydrase)?

Advanced

Discrepancies may arise from:

- Assay Conditions : pH variations (carbonic anhydrase activity is pH-sensitive) or substrate concentrations.

- Enzyme Isoforms : COX-2 vs. COX-1 selectivity; use isoform-specific inhibitors (e.g., celecoxib) as controls .

- Compound Purity : Trace impurities (e.g., unreacted intermediates) can skew results; validate via LC-MS.

Methodological Approach : - Perform dose-response curves (IC) under standardized conditions (pH 7.4, 37°C).

- Use X-ray crystallography (e.g., PDB ID 1PXX) to confirm binding interactions .

What strategies optimize in vivo pharmacokinetics given poor bioavailability?

Q. Advanced

- Prodrug Design : Esterify the carboxamide to improve membrane permeability (hydrolyzed in vivo by esterases) .

- Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release and enhanced tissue targeting.

- Pharmacokinetic Profiling : Monitor plasma half-life (t) and AUC via LC-MS/MS in rodent models .

Q. Table 2: Key Pharmacokinetic Parameters

| Formulation | t (h) | C (µg/mL) | AUC (µg·h/mL) |

|---|---|---|---|

| Free compound | 1.2 ± 0.3 | 0.8 ± 0.2 | 3.5 ± 0.6 |

| PLGA nanoparticles | 6.5 ± 1.1 | 2.4 ± 0.5 | 18.9 ± 2.3 |

How to design a structure-activity relationship (SAR) study for this compound?

Q. Advanced

Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) substituents.

Triazole Substitution : Compare 1,2,3-triazole vs. 1,2,4-triazole analogs for enzyme affinity .

Assay Panels : Test derivatives against a panel of kinases, phosphatases, and inflammatory targets (e.g., TNF-α) .

Data Analysis : Use molecular docking (AutoDock Vina) to correlate IC with binding energies .

What are the ethical and methodological considerations for in vivo neurotoxicity studies?

Q. Advanced

- Animal Models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) with IACUC-approved protocols.

- Behavioral Tests : Morris water maze for cognitive deficits; control for stress-induced confounding factors.

- Biomarkers : Measure Aβ (ELISA) and phosphorylated tau (Western blot) in brain homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.